4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
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Overview
Description
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride typically involves the nitration of 4,5-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl groups.
Scientific Research Applications
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride and nitro groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl groups.
2,4-Dinitrobenzenesulfonyl chloride: Contains two nitro groups instead of one.
Uniqueness
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is unique due to the presence of both methyl groups and a nitro group on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGRHPNUVQGZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838840-90-7 |
Source
|
Record name | 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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